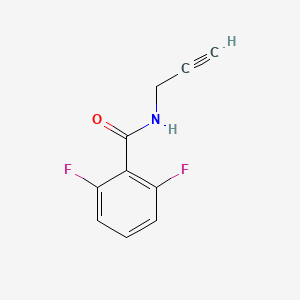
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H7F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions, and the amide nitrogen is bonded to a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with prop-2-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division. By binding to this protein, the compound disrupts the formation of the bacterial divisome, leading to inhibited bacterial growth . Additionally, the compound may act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-N-(prop-2-yn-1-yl)benzamide
- 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Propriétés
Numéro CAS |
400890-14-4 |
|---|---|
Formule moléculaire |
C10H7F2NO |
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
2,6-difluoro-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C10H7F2NO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h1,3-5H,6H2,(H,13,14) |
Clé InChI |
CYQPYUVHKVSJMO-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)C1=C(C=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


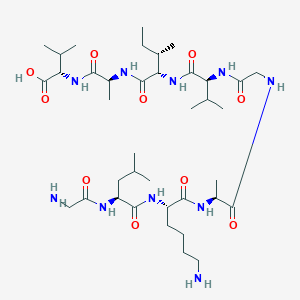
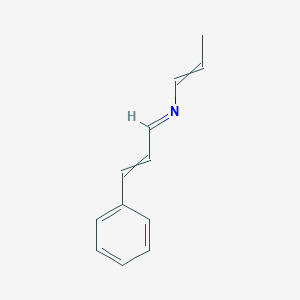
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)
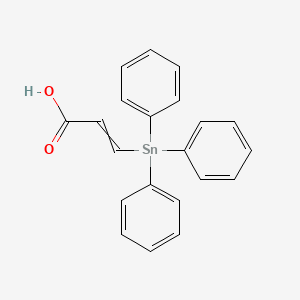
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
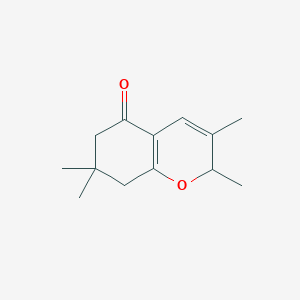
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
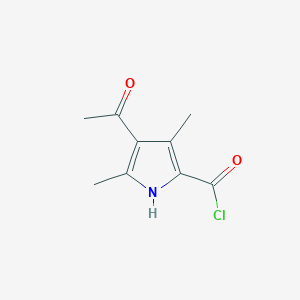
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
